N-(4-fluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps:
Formation of 1,3,4-oxadiazole ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether formation:
Amide bond formation: The final step involves coupling the 4-fluorophenyl group with the oxadiazole derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole rings or the amide group, potentially leading to ring-opening or amine formation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Halogenated derivatives, substituted phenyl or oxadiazole compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Oxadiazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability or resistance to degradation.
Sensors: Its unique electronic properties make it suitable for developing chemical sensors.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Catalysis: As a ligand, it can stabilize transition states or intermediates, enhancing the efficiency of catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide
- N-(4-bromophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in N-(4-fluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can significantly alter its electronic properties, making it more reactive or selective in certain reactions.
- Oxadiazole Rings : The dual oxadiazole rings provide unique structural features that can enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H16FN5O3S |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H16FN5O3S/c21-14-6-8-15(9-7-14)22-17(27)10-11-18-23-16(26-29-18)12-30-20-25-24-19(28-20)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,27) |
InChI Key |
YTUGPOWFJFROCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.